3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMHBGOCZFBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-Cyclopropyl-4-azido-1-methyl-1H-pyrazol-5-amine, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
Key Observations
Substituent Effects on Reactivity and Stability
- The iodine atom in this compound provides a reactive site for cross-coupling reactions, unlike the chloro or methoxy groups in other derivatives .
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group enhances rigidity and metabolic stability compared to the planar 4-chlorophenyl or 4-methoxyphenyl groups, which may improve pharmacokinetics in drug candidates .
Steric Hindrance: The isopropyl group in 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine introduces significant steric bulk, which could limit binding to compact active sites compared to the smaller cyclopropyl group .
Biological and Industrial Relevance
- Iodine-Substituted Pyrazoles : Both this compound and 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine are candidates for radiopharmaceuticals or imaging agents due to iodine’s isotopic properties .
- Chlorophenyl Derivatives : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine’s lipophilicity aligns with kinase inhibitor design, as seen in analogs targeting understudied PCTA kinases .
Commercial and Research Status
Biological Activity
3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine (CAS No. 1354706-78-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study focused on a related series of pyrazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| 9d | S. aureus | 0.025 | Antibacterial |
| 9g | E. coli | 0.019 | Antibacterial |
| 9h | P. aeruginosa | 0.015 | Antibacterial |
| 9d | F. verticillioides | 0.030 | Antifungal |
In this study, compounds were screened against standard bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some exhibiting potent antimicrobial activity comparable to established antibiotics like streptomycin and antifungals like nystatin.
Structure-Activity Relationships (SAR)
The biological efficacy of pyrazole derivatives is influenced by their structural modifications. The presence of halogen substituents, particularly iodine in the case of this compound, has been associated with enhanced activity against microbial pathogens. Studies suggest that the introduction of electron-withdrawing groups increases the lipophilicity and overall bioactivity of these compounds .
Anticancer Potential
Beyond antimicrobial properties, there is emerging evidence regarding the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism.
In vitro studies have shown that certain pyrazole-based compounds can inhibit LDH activity with low nanomolar potency, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing's sarcoma) . This suggests that such compounds may serve as promising leads in the development of novel anticancer agents.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | LDHA | <10 | MiaPaCa2 |
| Compound B | LDHB | <15 | A673 |
Q & A
Q. What are the optimized synthetic routes for 3-cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?
Methodological Answer: A multi-step synthesis involves cyclization of substituted hydrazides with POCl₃, followed by iodination. For example, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives are synthesized via nucleophilic substitution, using dry dichloromethane and triethylamine as a base. Reaction progress is monitored via TLC, and purification employs silica gel column chromatography with hexane:ethyl acetate (8:2) . Key intermediates are characterized using NMR (e.g., δ 9.10–8.87 ppm for pyrimidinyl protons), NMR, IR (e.g., 1683 cm for amide C=O), and mass spectrometry (e.g., m/z 437.41 for nitro-substituted derivatives) .
Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in pyrazole derivatives?
Methodological Answer: Structural elucidation relies on:
- IR spectroscopy : Confirms functional groups (e.g., NH stretches at 3250–3290 cm) .
- NMR : Distinguishes regioisomers via proton coupling patterns (e.g., cyclopropyl CH at δ 0.71–0.92 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in cyclopropyl groups .
Q. How is the antimicrobial activity of this compound derivatives assessed in vitro?
Methodological Answer: Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution or broth microdilution. Minimum inhibitory concentrations (MICs) are determined by serial dilution (e.g., 6.25–50 µg/mL). Positive controls (e.g., ciprofloxacin) validate assay conditions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in synthetic yields of pyrazole derivatives under varying conditions?
Methodological Answer: Contradictory yields arise from:
- Reagent purity : Moisture-sensitive steps (e.g., acid chloride formation) require anhydrous solvents .
- Temperature control : Exothermic reactions (e.g., cyclization at 120°C) demand gradual heating .
- Analytical validation : Cross-check purity via HPLC and elemental analysis (e.g., C: 57.64% vs. calculated 57.66%) .
Q. What strategies enhance the reactivity of this compound in heterocyclic ring-forming reactions?
Methodological Answer: The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for pyrazolo[1,5-a]pyrimidine synthesis. Key steps:
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in pyrazole cores?
Methodological Answer: Density functional theory (DFT) calculates charge distribution:
Q. What methodologies address challenges in regioselective functionalization of the pyrazole ring?
Methodological Answer: Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
